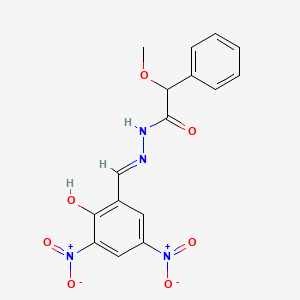![molecular formula C21H19BrN2O4S B10899460 2-bromo-6-ethoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl acetate](/img/structure/B10899460.png)
2-bromo-6-ethoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-6-ETHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethoxy group, and a thiazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-ETHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL ACETATE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiazole Ring: This step involves the reaction of a 2-aminothiophenol derivative with a carbonyl compound under acidic conditions to form the thiazole ring.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-ETHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-BROMO-6-ETHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL ACETATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BROMO-6-ETHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-6-ETHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL ACETATE: shares similarities with other thiazole derivatives and brominated aromatic compounds.
Uniqueness
- The unique combination of the bromine atom, ethoxy group, and thiazole ring in this compound distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H19BrN2O4S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
[2-bromo-6-ethoxy-4-[(E)-[2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C21H19BrN2O4S/c1-4-27-17-10-14(9-15(22)19(17)28-13(3)25)11-18-20(26)24-21(29-18)23-16-8-6-5-7-12(16)2/h5-11H,4H2,1-3H3,(H,23,24,26)/b18-11+ |
InChI Key |
SAZCLDQOLCUQCK-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C)S2)Br)OC(=O)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C)S2)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide](/img/structure/B10899384.png)

![N-(5-bromopyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899387.png)
![Ethyl 6-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10899388.png)
![2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1,3-benzoxazole](/img/structure/B10899395.png)
![8-ethyl-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10899405.png)
![N'-[(Z)-(3-nitrophenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10899406.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899412.png)
![2-{[(4-aminophenyl)carbonyl]amino}-N-phenyl-1,3-benzothiazole-6-carboxamide](/img/structure/B10899420.png)
![2,6-dibromo-4-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B10899427.png)
![Diethyl 2,2'-[pyridine-2,5-diylbis(carbonylimino)]bis(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10899440.png)
![1-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B10899446.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10899455.png)
![N-(3-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899473.png)
